N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
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Description
The compound "N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide" is a complex organic molecule that appears to be related to various research areas, including organic synthesis, crystallography, and chemical sensing. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of such a molecule.
Synthesis Analysis
The synthesis of complex naphthalene derivatives can be achieved through methods such as the benzotriazole-assisted aromatic ring annulation, as described in the first paper. This method involves lithiation and subsequent 1,4-addition to alpha,beta-unsaturated aldehydes and ketones, followed by intramolecular cyclization and simultaneous dehydration and debenzotriazolylation to produce polysubstituted naphthalenes . Although the specific synthesis of the compound is not detailed, the methodologies discussed could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The second paper provides insights into the crystal structures of related naphthalene derivatives, which were elucidated using X-ray single crystallography . This technique could be employed to determine the molecular structure of "N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide". Additionally, the third paper discusses the use of single crystal X-ray diffraction to solve the molecular structure of a novel naphthalene-based thiazole compound . These studies suggest that X-ray crystallography is a valuable tool for analyzing the molecular structure of naphthalene derivatives.
Chemical Reactions Analysis
The second paper also explores the reactivity of naphthalene derivatives, particularly their ability to undergo colorimetric changes in response to fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that naphthalene derivatives can participate in specific chemical reactions that enable them to act as sensors. The compound may also exhibit interesting reactivity patterns that could be studied using similar approaches.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be studied using various spectroscopic and analytical techniques. The third paper describes the use of FT-IR, NMR, UV-Visible spectra, and TGA/DTA to characterize a novel naphthalene-based thiazole compound . These methods could be applied to analyze the physical and chemical properties of "N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide". Additionally, the fourth paper discusses the identification of a naphthalene derivative as an inhibitor of aminopeptidase N, which suggests potential biological activities that could be explored for the compound .
Scientific Research Applications
Synthesis and Characterization
Research by Ekennia et al. (2018) focused on the synthesis of novel heterocyclic ligands, including compounds related to the benzothiazolyl group. Their study explored the characterization and biological activities of these ligands, providing insights into the structural properties and potential applications of such compounds (Ekennia et al., 2018).
Chemosensor Development
Vijayakumar et al. (2020) synthesized a naphthalene-based chemosensor, which is relevant to the study of benzothiazolyl derivatives. Their research contributes to the understanding of how such compounds can be used in the detection of ions, indicating potential applications in analytical chemistry (Vijayakumar et al., 2020).
Antimicrobial Activity
Evren et al. (2020) explored the antimicrobial activity of N-(naphthalen-1-yl)propanamide derivatives, which shares a structural resemblance with the compound . Their findings on the antimicrobial properties of these compounds could suggest potential applications in medical research and drug development (Evren et al., 2020).
Photoreactive Properties
Seki et al. (2008) studied the photoreactions of compounds including the benzothiazolyl group. This research is significant in understanding the reactivity of such compounds under UV-irradiation, which could have implications in photochemistry and materials science (Seki et al., 2008).
Anti-Parkinson's Activity
Gomathy et al. (2012) investigated the anti-Parkinson's activity of naphthalen-1-yl acetamide derivatives, which could inform the potential neurological applications of similar compounds (Gomathy et al., 2012).
Metabolic Stability in Drug Development
Stec et al. (2011) researched the metabolic stability of similar compounds in drug development, particularly focusing on their interaction with enzymes like PI3Kα and mTOR. This study is relevant for understanding the pharmacokinetic properties of benzothiazolyl derivatives (Stec et al., 2011).
properties
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c1-2-12-25-19-11-10-17(23)14-20(19)27-22(25)24-21(26)13-16-8-5-7-15-6-3-4-9-18(15)16/h1,3-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRCIXLPVHYZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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